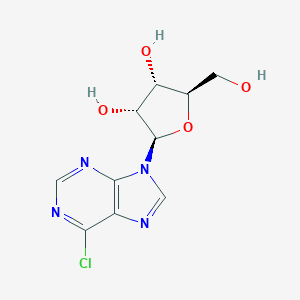

6-Chloropurine riboside

説明

Structure

2D Structure

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJGHCQQPETRH-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313678 | |

| Record name | 6-Chloropurine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-87-1, 2004-06-0 | |

| Record name | 6-Chloropurine riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropurine riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-9-beta-D-ribofuranosyl-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropurine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-chloro-9-β-D-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 6 Chloropurine Riboside

Semisynthesis of Nucleoside Derivatives from 6-Chloropurine (B14466) Riboside

The semisynthesis of nucleoside derivatives from 6-chloropurine riboside is a widely utilized strategy to generate novel compounds with potential biological activities. nih.gov These methods primarily involve nucleophilic substitution at the N6-position of the purine (B94841) ring and modifications of the ribose moiety. nih.gov

Nucleophilic Substitutions at the N6-Position of the Purine Ring

The chlorine atom at the C6 position of the purine ring in this compound is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is extensively exploited for the synthesis of a diverse range of N6-substituted adenosine (B11128) derivatives. nih.govnih.gov

A common method for modifying this compound is through condensation with various amines. nih.govnih.gov This reaction, a nucleophilic aromatic substitution, allows for the introduction of a wide variety of substituents at the N6-position. nih.gov The general scheme involves reacting this compound with an appropriate amine in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like absolute ethanol (B145695) or dimethylformamide (DMF). nih.gov The reaction mixture is typically heated to facilitate the substitution. nih.gov This approach has been used to synthesize derivatives with aliphatic and aromatic amines. nih.gov

Table 1: Examples of N6-Substituted Adenosine Derivatives Synthesized by Condensation with Amines

| Amine | Base | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Various aliphatic and aromatic amines | DIPEA | EtOH or DMF | 80 °C, 8 h | N6-substituted adenosine derivatives | nih.gov |

The synthesis of adenosine and its derivatives from this compound is a fundamental transformation. This is typically achieved through nucleophilic substitution of the chlorine atom with an amino group. nih.govnih.gov This process can be a direct amination or can involve the use of various amine-containing nucleophiles to introduce diverse functionalities at the N6 position. researchgate.net The resulting adenosine analogues have been explored for various biomedical applications. researchgate.net The reaction conditions can be optimized to achieve good yields of the desired adenosine derivatives. nih.gov

A significant class of compounds derived from this compound are the N6-benzyladenosine derivatives. nih.gov These compounds are synthesized by reacting this compound with a substituted or unsubstituted benzylamine (B48309). nih.govsigmaaldrich.com The reaction is generally carried out in a solvent like n-butanol with a base such as triethylamine (B128534) (TEA) at elevated temperatures. nih.govresearchgate.net This synthetic route has been employed to create a library of N6-benzyladenosine analogues with various substituents on the benzyl (B1604629) ring for biological evaluation. sigmaaldrich.comresearchgate.net

Table 2: Synthesis of N6-Benzyladenosine Derivatives

| Benzylamine Derivative | Base | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Appropriate benzylamine derivative | Triethylamine | n-Butanol | 90 °C, 4 h | N6-benzyladenosine derivatives (L1–L9) | nih.gov |

| Substituted benzylamines | Not specified | Not specified | Solution phase parallel synthesis | N6-benzyladenosine analogues | sigmaaldrich.com |

Modifications of the Ribose Moiety

In addition to modifications of the purine base, the ribose moiety of this compound can also be chemically altered. nih.govnih.gov These modifications are crucial for studying structure-activity relationships and for developing nucleoside analogues with improved pharmacological properties.

Modifications of the ribose often begin with the protection of the hydroxyl groups to allow for selective reactions at other positions. nih.govnih.gov For instance, the vicinal 2'-OH and 3'-OH groups can be protected, for example, as an isopropylidene acetal. nih.gov Following protection, the 5'-OH group can be selectively oxidized to a carboxylic acid group. nih.gov Subsequent deprotection of the 2' and 3' hydroxyl groups yields a modified nucleoside with an acid functionality at the 5' position. nih.gov Another strategy involves the introduction of a benzoyl group onto the 3'-hydroxyl group, which can then be used in subsequent synthetic steps. nih.gov

Synthesis of 3'-Fluorinated Purine Nucleosides

A significant advancement in the modification of this compound involves the introduction of a fluorine atom at the 3'-position of the ribose sugar. This modification is of considerable interest as fluorinated nucleosides often exhibit unique biological activities. A unified synthetic strategy has been developed to access a variety of novel 3'-fluorinated purine nucleoside derivatives. d-nb.inforesearchgate.net

The process commences with the glycosylation of 6-chloropurine. The purine is first silylated using trimethylsilyl (B98337) triflate. Subsequently, it is reacted with a universal intermediate, 3'-fluoro-3'-deoxy-β-D-ribofuranose, in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction yields the desired protected key intermediate, a 3'-fluorinated and protected version of this compound, with a high yield of 90%. d-nb.info

This key intermediate serves as a versatile precursor for further derivatization. For instance, various substituents can be introduced at the 6-position of the purine ring through cross-coupling reactions like the Suzuki and Stille reactions. researchgate.net This approach has been successfully employed to synthesize a range of 3'-fluororibose purine nucleosides. d-nb.inforesearchgate.net

One notable example is the synthesis of 2-amino-6-chloropurine (B14584) 3'-deoxy-3'-fluororiboside. In this case, 2-amino-6-chloropurine is glycosylated with the 3'-fluorine riboside intermediate under DBU and trimethylsilyl triflate conditions. The resulting protected nucleoside is then deprotected using a saturated solution of ammonia (B1221849) in methanol (B129727) to afford the final product in an 85% yield. d-nb.info

This synthetic strategy is not limited to 6-chloropurine and its derivatives. It has been demonstrated to be applicable for the synthesis of a wide array of nucleosides with different heterocyclic moieties, allowing for the investigation of the impact of the 3'-fluorine atom on the biological activity of these compounds. d-nb.info

Enzymatic Synthesis Approaches

Whole-Cell Catalysis

Whole-cell biocatalysis presents a valuable alternative to traditional chemical synthesis for the production of nucleoside analogues like this compound. This method utilizes intact microbial cells, which contain the necessary enzymes for the desired transformation, offering advantages such as operational simplicity and the presence of cofactor regeneration systems. mdpi.com

The biosynthesis of this compound has been achieved using thermophilic microorganisms. For example, Geobacillus stearothermophilus CECT 43 has been successfully employed for this purpose, demonstrating a conversion rate of 68%. sigmaaldrich.com

Enzymatic and chemoenzymatic methods are increasingly recognized for their efficiency and sustainability in producing chiral enantiopure drugs. mdpi.com The use of whole-cell biocatalysts is a key aspect of these green methodologies, as they typically operate under mild reaction conditions, such as neutral pH and ambient temperatures. mdpi.com While isolated enzymes offer high specificity, whole-cell systems are often more accessible, stable, and easier to handle. mdpi.com

Preparation of Phosphorylated Analogs

The biological activity of nucleosides is often dependent on their conversion to the corresponding phosphorylated forms within the cell. Consequently, the synthesis of phosphorylated analogs of this compound is of significant interest.

Synthesis of this compound-5'-Monophosphate (6-Cl-IMP)

A general procedure for the synthesis of nucleoside-5'-monophosphates involves the use of phosphoryl chloride. In a typical reaction, this compound is reacted with phosphoryl chloride in trimethyl phosphate (B84403) in the presence of a proton sponge. The reaction is carried out at 0°C for several hours. Following the reaction, it is quenched and purified to yield this compound-5'-monophosphate. studylib.net

Synthesis of this compound-5'-Diphosphate

This compound-5'-O-diphosphate is a synthetic precursor that has been utilized in the synthesis of other biologically relevant molecules, such as cytokinins and spin-labeled derivatives of NAD+. caymanchem.com The synthesis can be achieved by reacting this compound-5'-triphosphate with hydroxylamine (B1172632). For instance, a solution of this compound-5'-diphosphate in water is treated with hydroxylamine and heated to produce N6-Hydroxyadenosine-5'-diphosphate. studylib.net

Synthesis of this compound-5'-Triphosphate

The synthesis of this compound-5'-triphosphate can be accomplished through a one-pot procedure. The starting material, this compound, is first reacted with phosphoryl chloride in trimethyl phosphate in the presence of a proton sponge at 0°C. Subsequently, tributylamine (B1682462) and a solution of tetrabutylammonium (B224687) pyrophosphate in DMF are added simultaneously. The reaction is then quenched with a triethylammonium (B8662869) bicarbonate (TEAB) buffer. The crude product is purified using column chromatography to yield the desired this compound-5'-triphosphate. studylib.net This phosphorylated analog has been used in the synthesis of cytokinins and a photoclickable form of ATP. caymanchem.com

Oligonucleotide Synthesis via Post-Synthetic Modification

Post-synthetic modification is a powerful strategy for introducing a diverse range of functionalities into oligonucleotides. This approach involves the synthesis of a precursor oligonucleotide containing a reactive handle, which is subsequently converted to the desired modified nucleoside after the automated solid-phase synthesis is complete. This methodology allows for the incorporation of modifications that may not be compatible with the conditions of standard oligonucleotide synthesis.

Utilization of 2-Methylthio-6-chloropurine Riboside Precursors

The general strategy employs a precursor oligoribonucleotide carrying the 2-methylthio-6-chloropurine riboside residue. nih.gov Following solid-phase synthesis of this precursor, the chlorine atom at the C6 position of the purine ring serves as a reactive site for nucleophilic aromatic substitution. Treatment with various primary alkylamines leads to the displacement of the chlorine and the formation of the corresponding N6-alkyladenosine derivatives. nih.gov

This post-synthetic approach is advantageous as it allows for the introduction of a variety of alkyl groups at the N6 position, leading to the synthesis of naturally occurring modified nucleosides such as 2-methylthio-N6-methyladenosine (ms²m⁶A) and 2-methylthio-N6-isopentenyladenosine (ms²i⁶A), as well as other unnatural adenosine derivatives. nih.gov The precursor oligomer containing 2-methylthio-6-chloropurine riboside is assembled using standard phosphoramidite (B1245037) chemistry. The subsequent modifications are typically carried out while the oligonucleotide is still attached to the solid support. nih.gov

The following table summarizes the post-synthetic modification of a precursor oligoribonucleotide containing 2-methylthio-6-chloropurine riboside to yield different 2-methylthio-N6-alkyladenosine-containing oligomers. nih.gov

| Target Modification | Reagents and Conditions |

| 2-methylthio-adenosine (ms²A) | 32% aq. ammonia, 16 h, 55 °C |

| 2-methylthio-N⁶-methyladenosine (ms²m⁶A) | 2 M MeNH₂ in THF, 2–5 h, 55 °C |

| 2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A) | isopentenylamine hydrochloride, TEA, pyridine, 2–5 h, 55 °C |

Table 1: Conditions for the post-synthetic synthesis of 2-methylthio-N⁶-alkyladenosine-containing oligomers. Data sourced from nih.gov.

This methodology demonstrates the utility of 2-methylthio-6-chloropurine riboside as a versatile precursor in the post-synthetic modification strategy for producing a range of modified oligonucleotides. nih.govnih.gov

Biological Activities and Therapeutic Potentials of 6 Chloropurine Riboside and Its Derivatives

Antineoplastic and Antiproliferative Activities

6-Chloropurine (B14466) riboside and its derivatives have demonstrated significant potential as antineoplastic and antiproliferative agents. targetmol.combiorbyt.com These compounds, belonging to the class of purine (B94841) nucleoside analogs, exhibit a wide spectrum of biological activities, including the inhibition of tumor cell growth and the induction of programmed cell death (apoptosis). biorbyt.comebiohippo.com Their mechanism of action often involves interference with nucleic acid metabolism, a critical pathway for rapidly dividing cancer cells. cymitquimica.com

Activity in Human Gastric Cancer Cells Expressing Adenosine (B11128) A3 Receptor

6-Chloropurine riboside serves as a crucial precursor in the synthesis of adenosine derivatives that exhibit antiproliferative activity in human gastric cancer cells. caymanchem.comglpbio.com These derivatives are often designed to target the adenosine A3 receptor, which is expressed in these cancer cells. nih.govnih.gov

A study focused on the semisynthesis of adenosine derivatives from this compound reported the successful creation of fifteen new nucleoside derivatives. nih.govnih.gov These compounds were generated through nucleophilic substitutions at the N6-position of the this compound precursor, using various amines. nih.govnih.gov The resulting derivatives were then evaluated for their ability to inhibit the proliferation of human gastric cancer cells that express the adenosine A3 receptor. nih.govnih.gov The findings indicated that the synthesized compounds possess antiproliferative activity, and that further structural modifications could potentially enhance their biological effects. nih.govnih.gov

| Compound Derivative | Starting Material | Target | Observed Activity |

| N6-substituted adenosine derivatives | This compound | Human gastric cancer cells expressing A3 adenosine receptor | Antiproliferative activity nih.govnih.gov |

Broad Antitumor Activity Against Indolent Lymphoid Malignancies

Purine nucleoside analogs, including derivatives of this compound, are recognized for their broad antitumor activity, particularly against indolent lymphoid malignancies. targetmol.combioscience.co.uk The anticancer mechanisms of these compounds in lymphoid malignancies often rely on the inhibition of DNA synthesis and the induction of apoptosis. targetmol.comchemondis.com This dual action makes them effective agents in targeting the uncontrolled proliferation characteristic of these cancers.

Cytotoxic Activity Against Various Cancer Cell Lines

Derivatives of this compound have shown considerable cytotoxic activity against a variety of human cancer cell lines. For instance, N6-benzyladenosine derivatives synthesized from this compound have demonstrated antiproliferative effects in multiple cancer cell lines. caymanchem.comglpbio.com

In one study, a series of new purine nucleosides based on a 6-chloropurine scaffold linked to perbenzylated hexosyl residues were synthesized and evaluated for their antitumor potential. These compounds were tested against human melanoma, lung and ovarian carcinomas, and colon adenocarcinoma cell lines. nih.gov The majority of these derivatives displayed promising antiproliferative activity, with IC50 values in the micromolar range, comparable to the chemotherapeutic drug cladribine. nih.govresearchgate.net

Another study reported the synthesis of twenty-four acyclic unsaturated 2,6-substituted purines, which were evaluated for their cytotoxic activity against a panel of 60 human tumor cell lines. nih.gov Several of these compounds exhibited highly potent cytotoxic activity, with GI50 values in the 1–5 µM range for most of the tested cell lines. nih.gov

| Derivative Class | Cancer Cell Lines | Activity (IC50/GI50) |

| 6-chloropurine nucleosides with perbenzylated hexosyl residues | Human melanoma, lung carcinoma, ovarian carcinoma, colon adenocarcinoma | Micromolar GI50 values nih.gov |

| N6-benzyladenosine derivatives | Various cancer cell lines | Antiproliferative activity caymanchem.comglpbio.com |

| Acyclic unsaturated 2,6-substituted purines | NCI-60 human tumor cell lines | GI50 values in the 1–5 µM range for potent compounds nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis and cell cycle arrest. biorbyt.comebiohippo.com Research has shown that new antitumor 6-chloropurine nucleosides can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. nih.govresearchgate.net This disruption of the normal cell cycle progression ultimately leads to programmed cell death.

The induction of apoptosis has been confirmed in various cancer cell types treated with these compounds. For example, in K562 leukemia cells, the most active compound from a series of N-dodecyl glucuronamide-based nucleosides, synthesized from a 6-chloropurine derivative, was shown to induce apoptosis, as evidenced by immunobloting and analysis of caspase 3 and 7 activities. researchgate.net

Effects in Leukemia Research

This compound and its derivatives have been a subject of interest in leukemia research. researchgate.net Studies have investigated their effects on various leukemia cell lines, demonstrating their potential as therapeutic agents.

One study examined the cytostatic effect of this compound in combination with Amphotericin-B on cultured mouse leukemia L5178Y cells. jst.go.jp The results showed that the cytotoxic effect of this compound was enhanced by the presence of the polyene antibiotic. jst.go.jp

In another research effort, the effects of this compound were analyzed in K562 and U937 leukemia cells. researchgate.net Furthermore, a derivative, 2-Amino-6-chloropurine-9-(2'-O-propargyl)riboside, has been identified as a potent CDK9 inhibitor, capable of arresting malignant cell division and growth in leukemia and lymphoma.

Antiviral Applications

In addition to its anticancer properties, this compound and its analogs are utilized in antiviral research. chemimpex.combiosynth.com These compounds are studied for their potential to inhibit the replication of various viruses. chemimpex.com

This compound has been investigated for its potential antiviral properties against viruses such as HIV and various herpes viruses, making it a valuable compound in the development of new antiviral therapies. chemimpex.com The mechanism of action often involves the inhibition of enzymes that are crucial for nucleotide synthesis, thereby disrupting viral replication. cymitquimica.com

Research has also described the biosynthesis of this compound and its 2'-deoxyriboside counterpart using thermophilic microorganisms, with the resulting compounds being identified as potential antiviral agents, particularly against the Hepatitis C virus (HCV). nih.gov

| Compound | Virus Target | Application |

| This compound | HIV, Herpes viruses | Development of new antiviral therapies chemimpex.com |

| This compound and 6-chloropurine-2'-deoxyriboside | Hepatitis C Virus (HCV) | Potential antiviral agents nih.gov |

Inhibition of Toxoplasma gondii Replication

Toxoplasma gondii, the parasite responsible for toxoplasmosis, is unable to synthesize purines on its own and relies on salvage pathways to meet its purine requirements. nih.govnih.gov A key enzyme in this process is adenosine kinase, which is significantly more active in the parasite than in its human host. nih.govnih.gov This metabolic vulnerability presents a strategic target for the development of selective anti-toxoplasma agents. nih.govnih.gov

Derivatives of this compound, specifically N6-benzyladenosine analogues, have been synthesized and evaluated for their ability to inhibit T. gondii replication. nih.govnih.govcaymanchem.comglpbio.com These compounds are created by reacting this compound with various substituted benzylamines. nih.govnih.gov The resulting N6-benzyladenosine analogues have shown varying degrees of efficacy against the parasite, with the nature and position of substituents on the aromatic ring influencing their potency and selectivity. nih.govnih.gov

One of the most promising compounds to emerge from these studies is N6-(2,4-dimethoxybenzyl)adenosine, which has demonstrated significant anti-toxoplasma activity without exhibiting toxicity to the host cells. nih.govnih.gov Molecular modeling studies suggest that the effectiveness of these analogues is due to their ability to bind to the active site of T. gondii adenosine kinase, where they are thought to create additional hydrophobic effects and van der Waals interactions. nih.govnih.gov This targeted inhibition of a crucial parasitic enzyme underscores the potential of this compound derivatives as a platform for the development of new treatments for toxoplasmosis. nih.govnih.gov

Below is a data table showcasing the anti-toxoplasma activity of selected N6-benzyladenosine analogues derived from this compound.

| Compound | Anti-Toxoplasma Activity | Host Toxicity |

| N6-(2,4-dimethoxybenzyl)adenosine | Favorable | Not Observed |

Potential Against SARS-CoV-2 Replication

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) prompted a global search for effective antiviral treatments. nih.gov Nucleoside analogues, which can interfere with viral replication, have been a significant area of focus. In this context, derivatives of 6-Chloropurine have been investigated for their potential to inhibit SARS-CoV-2. nih.govnih.gov

Studies have shown that certain nucleoside analogues featuring a 6-chloropurine base exhibit promising anti-SARS-CoV activity. nih.govnih.gov Two compounds in particular, designated as 1 and 11 in a key study, demonstrated antiviral efficacy comparable to known anti-SARS-CoV agents like mizoribine (B1677216) and ribavirin. nih.govnih.gov The research highlighted several structure-activity relationship (SAR) trends. The presence of a chlorine atom at the 6-position of the purine base was identified as a critical factor for anti-SARS-CoV activity. nih.gov It is hypothesized that the electrophilic nature of the 6-chloropurine moiety may enable it to form a covalent bond with a target enzyme, leading to irreversible inhibition. nih.gov

Further SAR analysis revealed that an unprotected 5'-hydroxyl group was beneficial for antiviral activity, as seen in compound 1 . nih.gov Conversely, a benzoylated 5'-hydroxyl group, as present in compound 11 , also conferred potent activity. nih.gov However, the introduction of an amino group at the 2-position of the 6-chloropurine base, creating a guanine (B1146940) derivative, was found to be detrimental to the antiviral effect. nih.gov

In other research, this compound was used as a starting material for the synthesis of a fluorescently labeled probe (SAH-N6-6tFluo). nih.govresearchgate.net This probe was designed to study the SAM-binding site of the SARS-CoV-2 nsp14 N7-methyltransferase, an enzyme crucial for viral mRNA capping and a potential drug target. nih.govresearchgate.net

The table below summarizes the anti-SARS-CoV activity of key 6-chloropurine nucleoside analogues.

| Compound | Key Structural Feature | Anti-SARS-CoV Activity |

| 1 | 6-chloropurine, unprotected 5'-hydroxyl | Comparable to mizoribine and ribavirin |

| 11 | 6-chloropurine, benzoylated 5'-hydroxyl | Comparable to mizoribine and ribavirin |

| Guanine Derivative | Amino group at 2-position | Unfavorable for activity |

Modulation of Cytokinin Activity

Cytokinins are a class of plant hormones that play a fundamental role in regulating plant growth and development, particularly in promoting cell division. cas.cz Derivatives of this compound, specifically N6-benzyladenosine derivatives, have been extensively studied for their cytokinin-like activity. cas.cznih.govresearchgate.net These synthetic compounds are prepared through the condensation of this compound with various substituted benzylamines. cas.cznih.govresearchgate.net

A significant finding in the study of these N6-benzyladenosine derivatives is the discrepancy between their activity at the cellular level and their interaction with cytokinin receptors. nih.govresearchgate.net Many of these derivatives exhibit high activity in various cytokinin bioassays, such as the tobacco callus, wheat leaf senescence, and Amaranthus bioassays. nih.govresearchgate.netnih.gov The highest levels of activity are often observed in the wheat leaf senescence bioassay. nih.govresearchgate.netnih.gov

However, despite their potent effects in these cellular assays, the same compounds show very low sensitivity when tested for their ability to bind to the Arabidopsis thaliana cytokinin receptors AHK3 and AHK4. nih.govresearchgate.net This suggests that the high biological activity observed in the bioassays may not be solely mediated by direct interaction with these specific receptors, or that the receptors in the bioassay systems (e.g., tobacco, wheat) may have different recognition properties than those in Arabidopsis. nih.govresearchgate.net

The variation in the activity of these compounds across different bioassays points to the existence of diverse recognition systems. nih.govresearchgate.netnih.gov For example, 6-(2,4-dichlorobenzylamino)purine-9-riboside was found to be active in the tobacco callus bioassay but not in other cytokinin bioassays. mdpi.com In contrast, 6-(3,4-dichlorobenzylamino)purine-9-riboside was active in the wheat leaf senescence and Amaranthus assays. mdpi.com These findings indicate that subtle changes in the substitution pattern on the benzyl (B1604629) ring can lead to significant shifts in the specificity of the compound's biological activity. mdpi.com This differential activity suggests that it may be possible to develop specific compounds that can modulate particular cytokinin-dependent processes in plants. nih.govresearchgate.netnih.gov

The following table provides a comparative overview of the activity of selected N6-benzyladenosine derivatives.

| Bioassay | General Activity of N6-Benzyladenosine Derivatives |

| Tobacco Callus | High |

| Wheat Leaf Senescence | Very High |

| Amaranthus Bioassay | High |

| Arabidopsis thaliana AHK3/AHK4 Receptor Assay | Very Low |

Antioxidant Effects of Derived Compounds

In addition to their other biological activities, derivatives of this compound have also been investigated for their antioxidant properties. unimi.itmdpi.com A study focusing on N6-substituted adenosine derivatives, synthesized from this compound, compared their antioxidant capacity to that of topolin riboside. unimi.it

The research found that all the newly synthesized derivatives exhibited higher antioxidant activity than topolin riboside. unimi.it One derivative, 2HFEA, which contains a catechol moiety at the N6 position, demonstrated the highest antioxidant value. unimi.it The potent radical-scavenging ability of catechols is well-established, and its incorporation into the adenosine derivative structure likely accounts for this enhanced effect. unimi.it The study also noted that the distance of the catechol moiety from the purine ring, determined by the number of methylene (B1212753) groups in the linker, appears to influence the antioxidant activity. unimi.it

Another study synthesized seven adenosine derivatives from this compound and evaluated their antioxidant properties. mdpi.com Four of these compounds were created by substituting the N6-position with aliphatic amines, while three were modified at the ribose ring. mdpi.com These investigations highlight the potential to develop potent antioxidant agents by modifying the structure of this compound. unimi.itmdpi.com

The table below summarizes the antioxidant activity of selected derivatives.

| Compound/Derivative Class | Antioxidant Activity | Key Structural Feature |

| N6-Substituted Adenosine Derivatives | Higher than topolin riboside | Varied N6 substitutions |

| 2HFEA | Highest among tested derivatives | Catechol moiety at N6 position |

Mechanisms of Action and Molecular Interactions

Interference with Nucleic Acid Synthesis and Cellular Proliferation

As a purine (B94841) analog, 6-Chloropurine (B14466) riboside exerts its influence by interfering with the synthesis of nucleic acids, a process fundamental to cell proliferation and survival. chemimpex.comcymitquimica.com Its incorporation into cellular metabolic pathways can disrupt the normal production of DNA and RNA, thereby inhibiting the growth of rapidly dividing cells. This interference with nucleic acid metabolism is a key contributor to its observed anti-proliferative effects. caymanchem.com The riboside structure facilitates its potential incorporation into RNA, which can lead to the disruption of normal cellular functions. cymitquimica.com Furthermore, some derivatives of 6-chloropurine have been shown to induce apoptosis in cancer cell lines by disrupting DNA replication processes.

Enzyme Inhibition and Activation Mechanisms

6-Chloropurine riboside and its phosphorylated derivatives are known to interact with several crucial enzymes, acting as either inhibitors or, in some cases, activators. These interactions are central to its mechanism of action.

This compound is recognized as a substrate for adenosine (B11128) deaminase (ADA), an enzyme that catalyzes the deamination of adenosine and deoxyadenosine. sigmaaldrich.comthermofisher.comfishersci.com Kinetic studies are often performed using this compound to investigate the substrate specificity of ADA. cymitquimica.comsigmaaldrich.comthermofisher.comfishersci.comfishersci.ca Research on ADA from mouse small intestine revealed that the relative activity of the enzyme towards this compound was 40% lower than its activity with adenosine. nih.gov

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a critical target for therapeutic intervention. pnas.orgnih.gov this compound, particularly after being phosphorylated to its monophosphate form (6-Cl-IMP), acts as a substrate analogue and inhibitor of IMPDH. sigmaaldrich.comfishersci.capnas.org

The IMPDH enzyme in Borrelia burgdorferi, the causative agent of Lyme disease, is known as GuaB and is a potential therapeutic target. nih.govnih.gov Studies have shown that this compound can inhibit the growth of B. burgdorferi. nih.govnih.gov In modified culture conditions designed to mimic a mammalian host environment, 250 μM of this compound reduced the replication of the spirochete by 64-65%. nih.govnih.govsciprofiles.commdpi.combiorxiv.org This potent effect suggests that B. burgdorferi can salvage and phosphorylate the analog, highlighting its potential for future drug development against Lyme disease. nih.govnih.govsciprofiles.com

Table 1: Effect of this compound on Borrelia burgdorferi Replication

| Concentration | Growth Reduction in BSK-II/60% serum | Growth Reduction in BSK-II/AHN |

|---|

Structural and mechanistic studies have revealed a specific and potent interaction between the phosphorylated form of this compound (6-Cl-IMP) and human type II IMPDH. pnas.org 6-Cl-IMP acts as a covalent modifier of the enzyme. nih.gov Following binding to the IMP site, the 6-chloro-substituted purine base is dehalogenated, leading to the formation of a covalent adduct between the C6 position of the purine ring and the thiol group of the cysteine residue at position 331 (Cys-331) in the enzyme's active site. pnas.orgnih.govnih.gov This irreversible modification results in the inactivation of IMPDH. nih.gov

The triphosphate form of this compound has been identified as an inhibitor of the RNA triphosphatase subunit β (Cet1) of the mRNA-capping enzyme. targetmol.comcaymanchem.comcaymanchem.comanjiechem.com Specifically, it inhibits the GTPase activity of the Saccharomyces cerevisiae Cet1 with an IC50 of 2 µM. targetmol.comcaymanchem.comcaymanchem.comanjiechem.com This inhibition of a key enzyme in mRNA processing represents another facet of the compound's molecular interactions. Synthetic purine analogs, including 6-chloropurine-riboside-5'-triphosphate, have shown a high affinity for the active site of Cet1 while being poorly hydrolyzed compared to natural nucleotides. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-chloroinosine 5'-monophosphate (6-Cl-IMP) |

| This compound-5'-triphosphate |

| Adenosine |

| Deoxyadenosine |

| Guanine |

| Inosine 5'-monophosphate (IMP) |

| Mycophenolic acid |

| Selenazole-4-carboxamide adenine (B156593) dinucleotide |

Activation of Escherichia coli Aspartate Carbamoyltransferase

This compound, in its phosphorylated form as this compound-5'-triphosphate, has been identified as an activator of the enzyme Escherichia coli aspartate carbamoyltransferase (ATCase). caymanchem.comtargetmol.comtargetmol.com This activation is a key aspect of its mechanism of action, demonstrating its ability to modulate the activity of crucial metabolic enzymes. The EC50 value, which represents the concentration of the compound required to elicit a half-maximal response, for the activation of ATCase by this compound-5'-triphosphate is 0.76 mM. caymanchem.comtargetmol.com The interaction of nucleotide analogs like this compound-5'-triphosphate with ATCase has been utilized to understand the heterotropic response of this enzyme, providing insights into its allosteric regulation. caymanchem.com

Interaction with ATP Deaminase and Acid ADP-Deaminating Enzyme

Studies on ATP deaminase from Microsporum audouini and acid ADP-deaminating enzyme from Aspergillus melleus have revealed interactions with this compound and its phosphorylated form, 6-chloropurine ribotide. Both enzymes were found to catalyze the dechlorination of 6-chloropurine ribotide more rapidly than that of this compound. researchgate.net The deamination of ATP deaminase and the acid ADP-deaminating enzyme are competitively inhibited by 6-chloropurine ribotide. researchgate.net Conversely, the dechlorination of 6-chloropurine ribotide is competitively inhibited by pyrophosphate, suggesting that both deamination and dechlorination reactions occur at the same active center on the deaminase. researchgate.net The higher dechlorinating activity of ATP deaminase for 6-chloropurine ribotide compared to the riboside, along with the pyrophosphate inhibition, has contributed to refining the schematic model of ATP deaminase. researchgate.net Furthermore, specific AMP deaminase from rabbit muscle has also been shown to hydrolyze 6-chloropurine ribotide, yielding inosine monophosphate (IMP) and a chloride ion. researchgate.net

Studies with Bacteriophage T4 RNA-Ligase

This compound, particularly its phosphorylated derivatives, serves as a purine substrate analog in studies involving bacteriophage T4 RNA-ligase (EC 6.5.1.3). fishersci.calookchem.comfishersci.fisigmaaldrich.com Specifically, this compound 5'-triphosphate has been investigated as an ATP analog to probe the NTP binding site of this enzyme. nih.gov Research has demonstrated that this compound 5'-triphosphate acts as a reversible and competitive inhibitor of the adenylation reaction catalyzed by T4 RNA-ligase. nih.gov Kinetic parameters, including I50 and Ki values, have been determined for this competitive inhibition, contributing to the proposal of a putative structure for the active site of T4 RNA-ligase. nih.gov

Modification of Bovine Pancreatic Ribonuclease A (RNase A)

The chemical modification of bovine pancreatic ribonuclease A (RNase A) with this compound has been a subject of detailed investigation to understand the role of the purine nucleoside moiety of RNA in enzyme-substrate interactions. nih.gov

Identification of Modified Amino Acid Residues

The reaction between this compound and RNase A results in the modification of specific amino acid residues. nih.gov Through techniques such as performic acid oxidation, trypsin digestion, and reverse-phase HPLC peptide mapping, the modified residues have been identified as the amino groups of Lys-1, Lys-37, Lys-41, and Lys-91. nih.gov The specificity of this reaction remains consistent even when the molar ratio of the ligand to the protein is altered. nih.gov Chromatographic separation of the reaction products on CM-Sepharose revealed four labeled fractions, which correspond to mono- and bisubstituted derivatives of the enzyme. nih.gov One of the monosubstituted fractions was found to contain a homogeneous protein with the nucleoside attached to the α-amino group of Lys-1. nih.gov In contrast, another monosubstituted fraction was a mixture of derivatives where the ε-amino groups of Lys-1, Lys-37, Lys-41, and Lys-91 were labeled. nih.gov

When RNase A is modified with 6-chloropurine 9-β-D-ribofuranosyl 5'-monophosphate, the primary site of reaction is the α-amino group of Lys-1. nih.gov This was confirmed by subtilisin cleavage of the derivative, which showed the substitution occurred in the S-peptide moiety, and subsequent tryptic digestion identified the modified lysine (B10760008) residue. nih.govpuigdomenech.eu

Table 1: Modified Amino Acid Residues in RNase A by this compound

| Modified Residue | Location of Modification |

|---|---|

| Lys-1 | α-amino group and ε-amino group |

| Lys-37 | ε-amino group |

| Lys-41 | ε-amino group |

| Lys-91 | ε-amino group |

Noncompetitive Inhibition-like Behavior on RNase A

Kinetic studies performed on the monosubstituted fractions of RNase A modified by this compound have demonstrated a noncompetitive inhibition-like behavior. nih.gov This was observed using both cytidine (B196190) 2',3'-phosphate and ribonucleic acid as substrates. nih.gov This finding suggests that there are multiple regions on the RNase A enzyme that have an affinity for purine nucleosides. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been employed to investigate the interactions of this compound and its derivatives with various biological targets. For instance, in the development of anti-toxoplasma agents, a series of N6-benzyladenosine analogues were synthesized from this compound. nih.gov Molecular modeling of these analogues helped to characterize their binding mode within the active site of Toxoplasma gondii adenosine kinase, highlighting the role of additional hydrophobic effects and van der Waals interactions. nih.gov

In another study, molecular docking was used to select candidate adenosine derivatives, synthesized from this compound, as potential agonists for the A3 receptor in human gastric cancer cells. nih.gov Similarly, docking experiments were part of a study on the rational design of adenine-based scaffolds for inactivating bacterial histidine kinases, where the riboside of 2-amino,6-chloropurine showed no activity, a result supported by the ligand failing to dock. scispace.com Furthermore, molecular modeling has been utilized in the design and synthesis of purine derivatives from this compound to act as inhibitors of the es transporter. acs.org

In Silico Design of Derivatives and Receptor Interactions

This compound serves as a crucial precursor in the synthesis of a wide array of nucleoside derivatives designed to interact with specific biological targets. nih.gov The process of creating these new molecules often begins with this compound, which undergoes nucleophilic substitution at the N6-position. nih.govnih.gov

Computational, or in silico, methods are pivotal in this design process. Techniques such as molecular docking and pharmacophore modeling are employed to predict how derivatives will bind to receptors and to select the most promising candidates for chemical synthesis. nih.govgoogle.com For instance, derivatives have been designed and synthesized to target the A2A and A3 adenosine receptors, as well as the adenosine transporter ENT1. nih.govgoogle.com Theoretical calculations help filter molecular structures with various substituents at the 6-position of the purine ring, identifying those with the best potential interactions with amino acid residues in the active site of a target receptor. nih.gov

A prominent example of its application is in the study of inosine monophosphate dehydrogenase (IMPDH), a key target for antitumor and immunosuppressive drugs. pnas.org The phosphorylated derivative, this compound 5′-monophosphate (6-Cl-IMP), acts as a substrate analogue. pnas.org In studies with human IMPDH, the 6-chloro-substituted purine base is dehalogenated, forming a covalent bond with a cysteine residue (Cys-331) in the enzyme's active site. pnas.orgpnas.org This covalent interaction was also observed in studies with Mycobacterium tuberculosis IMPDH, where 6-Cl-purine ribotide (the phosphorylated form) forms a covalent bond with Cys341, confirming its role as an irreversible inhibitor. cam.ac.uk These structure-guided design efforts provide a molecular basis for developing selective inhibitors against enzymes from various organisms. cam.ac.ukacs.org

Table 1: Examples of Receptor/Enzyme Interactions with this compound Derivatives

| Derivative | Target Enzyme/Receptor | Key Interaction Details | Reference |

|---|---|---|---|

| This compound 5′-monophosphate (6-Cl-IMP) | Human Inosine Monophosphate Dehydrogenase (IMPDH) Type II | Forms a covalent adduct at the C6 position with the Cys-331 residue in the active site. pnas.orgpnas.org | pnas.orgpnas.org |

| 6-Cl-purine ribotide | Mycobacterium tuberculosis IMPDH | Forms a covalent bond at the C6 position with the thiol group of the Cys341 residue. cam.ac.uk | cam.ac.uk |

| N6-substituted adenosine derivatives | A2A Adenosine Receptor (A2AR) and Adenosine Transporter (ENT1) | Designed using pharmacophore models to achieve dual binding affinity. google.com | google.com |

| 6-methylmercaptopurine riboside | Mycobacterium tuberculosis Adenosine Kinase (MtbAdoK) | Binds in the active site, guiding the design of more potent inhibitors. acs.org | acs.org |

Molecular Quantum Similarity Measures

Molecular Quantum Similarity Measures (MQSM) are theoretical tools used to compare molecules based on their electronic properties rather than just their structural framework. researchgate.netmdpi.com This methodology has been applied to series of adenosine derivatives synthesized from this compound to predict their biological activities. mdpi.comnih.gov

Studies using MQSM on various inhibitors derived from this compound revealed that while the compounds could have significant structural differences, they often possessed very similar electronic densities. researchgate.net The analysis focuses on calculating similarity indices based on electron density, which can provide insights into potential biological activity that structural comparison alone might miss. researchgate.netmdpi.com This approach, combined with the analysis of chemical reactivity descriptors, offers a novel perspective for the rational design of new therapeutic agents. researchgate.net

Structural Basis of Biological Activity

The solid-state structure of this compound, as determined by X-ray crystallography, provides fundamental insights into the non-covalent interactions that govern its behavior and that of related halogenated purines.

Table 2: Crystal Structure Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₁N₄O₄Cl | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2 | iucr.org |

| a | 13.615 (6) Å | iucr.org |

| b | 8.067 (2) Å | iucr.org |

| c | 12.474 (3) Å | iucr.org |

| β | 121.14 (2)° | iucr.org |

| Z (Molecules per unit cell) | 4 | iucr.org |

Base Stacking Patterns of Halogenated Purines

The crystal structure of this compound demonstrates a distinct base-stacking pattern that is influenced by its halogen substituent. iucr.org In the crystal lattice, the purine bases are essentially parallel to each other, forming layers. iucr.org The average spacing between these adjacent stacked bases is approximately 3.4 Å. iucr.org

The stacking arrangement involves specific contacts between the chlorine atom and adjacent purine rings. iucr.org Notably, the C(6)-Cl bond of one molecule is positioned between the imidazole (B134444) and pyrimidine (B1678525) rings of a neighboring molecule. iucr.org This type of interaction, where the halogen substituent is involved in stacking, has been observed in the crystal structures of numerous other halogenated purines and pyrimidines, suggesting it is a common structural motif for this class of compounds. iucr.org

Hydrogen Bonding Interactions within Crystal Structures

All three hydroxyl groups on the ribose sugar are actively involved in this hydrogen-bonding network. iucr.org The O(2') hydroxyl group forms a hydrogen bond with the O(5') hydroxyl group of an adjacent molecule. iucr.org Additionally, there is evidence of a weak hydrogen bond between the O(2') hydroxyl and the O(2') group of another symmetry-related ribose, further stabilizing the crystal lattice. iucr.org This extensive hydrogen bonding is a critical force in defining the solid-state architecture of the molecule. iucr.orgmdpi.com

Pharmacological and Preclinical Investigations

Evaluation of Derivatives in Preclinical Models

The versatility of 6-Chloropurine (B14466) riboside as a chemical scaffold allows for its use in the synthesis of numerous derivatives with potential therapeutic value. These derivatives are frequently assessed in various preclinical models to determine their biological activity.

Researchers have successfully synthesized N6-benzyladenosine derivatives by condensing 6-Chloropurine riboside with corresponding substituted benzylamines. researchgate.netnih.gov These derivatives have demonstrated notable antiproliferative activity across a variety of cancer cell lines. glpbio.comcaymanchem.com Similarly, it has been used to create conjugates with batracylin, a compound with known cytotoxic activity, to explore new analogues with potentially improved activity or selectivity against tumor cells. rsc.orgrsc.org

Further modifications include the creation of 3'-fluorinated purine (B94841) nucleoside analogues. d-nb.info A unified synthetic strategy allows for the construction of these novel compounds from a common 3'-deoxy-3'-fluororibofuranose intermediate, starting with the glycosylation of 6-chloropurine. d-nb.info These fluorinated derivatives have shown potent tumor cell growth inhibition. d-nb.info The compound also serves as a precursor for O6-substituted hypoxanthine (B114508) derivatives, which are evaluated for their effects on cell viability. iiarjournals.org The consistent use of this compound as a foundational molecule underscores its importance in preclinical drug discovery and development programs aimed at producing new anticancer agents. nih.govresearchgate.net

In Vitro Assays for Biological Activity Assessment

The evaluation of cell viability and cytotoxicity is a primary step in characterizing the biological effects of this compound derivatives. Various assays are utilized to quantify the impact of these compounds on normal and neoplastic cells.

One common method is the neutral red uptake assay, which has been used to estimate cell viability in response to cytokinin ribosides, including derivatives of N6-isopentenyladenosine that can be synthesized from 6-chloropurine. iiarjournals.org Studies on N6-benzyladenosine derivatives, prepared from this compound, revealed that several compounds exhibited very strong cytotoxic activity against various cancer cell lines, while notably being non-cytotoxic to normal murine fibroblast (NIH/3T3) cells. nih.gov

Furthermore, new series of purine nucleosides based on a 6-chloropurine scaffold were tested for cytotoxicity using a sulforhodamine B (SRB) assay. researchgate.net These investigations found that specific derivatives showed moderate cytostatic activity against lines such as HeLa, HepG2, and SW620, but did not exert cytotoxic effects on normal human fibroblasts. researchgate.net Similarly, batracylin derivatives conjugated with adenosine (B11128) via a this compound linkage were tested for cytotoxicity in human lung adenocarcinoma (A549) and human leukemia (HL-60) cell lines. rsc.org

Assays designed to measure the impairment of cell proliferation are critical for understanding the anticancer potential of this compound derivatives. These studies often reveal the mechanisms by which these compounds exert their effects, such as inducing cell cycle arrest.

For instance, adenosine derivatives synthesized from this compound were evaluated for their antiproliferative activity in human gastric cancer cells (AGS) that express the A3 receptor. caymanchem.comnih.gov The ability of these compounds to inhibit the proliferation of AGS cells was assessed at various concentrations. nih.gov

In other studies, novel 6-chloropurine nucleosides were found to induce G2/M cell cycle arrest in human tumor cell lines, a direct indication of proliferation impairment. researchgate.net The antiproliferative properties of N6-benzyladenosine derivatives were also investigated, with several showing strong activity against cancer cells. nih.gov This antiproliferative effect is considered a key attribute, given that some of these derivatives are found as endogenous compounds in various organisms. nih.gov

Growth inhibition studies provide quantitative data on the potency of this compound and its derivatives. These studies often determine the concentration of a compound required to inhibit cell growth by 50% (GI50 or IC50), offering a benchmark for its efficacy.

A series of novel purine nucleosides built on a 6-chloropurine scaffold provided micromolar GI50 values in cytotoxicity screenings against a panel of human cancer cell lines. researchgate.net One derivative, compound 10 , showed moderate activity against HeLa, HepG2, and SW620 cell lines with IC50 values of 33 µM, 25 µM, and 35 µM, respectively. researchgate.net Another derivative, compound 6 , had an IC50 of 35 µM against the HeLa cell line. researchgate.net

In a different context, this compound itself was evaluated for its effect on the growth of Borrelia burgdorferi, the bacterium responsible for Lyme disease. In modified culture media designed to mimic mammalian conditions, this compound at a concentration of 250 μM significantly reduced spirochete replication by 64% to 65%. nih.gov

Table 1: Growth Inhibition of 6-Chloropurine Nucleoside Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Derivative 10 | HeLa | 33 | researchgate.net |

| Derivative 10 | HepG2 | 25 | researchgate.net |

| Derivative 10 | SW620 | 35 | researchgate.net |

| Derivative 6 | HeLa | 35 | researchgate.net |

Theoretical Evaluation of Pharmacokinetic Properties

In addition to experimental assays, computational or in silico methods are used to predict the pharmacokinetic profiles of new chemical entities. The theoretical evaluation of properties related to absorption, distribution, metabolism, and excretion (ADME) is a crucial step in early-stage drug development.

For adenosine derivatives prepared from this compound, in silico calculations of pharmacokinetic properties have been performed using software based on established principles like Lipinski's rule of five. mdpi.com These theoretical assessments help to predict the druglikeness of a compound. The evaluated descriptors often include molecular weight, van der Waals surface area, polar surface area, number of hydrogen bond acceptors and donors, and partition coefficient (Log P). mdpi.com Such theoretical evaluations were conducted for adenosine derivatives synthesized for their potential as antiproliferative agents, providing insights into their ADME properties before more resource-intensive testing is undertaken. nih.gov

Table 2: ADME Descriptors Used in Theoretical Evaluation of this compound Derivatives This table is interactive. You can sort and filter the data.

| Property | Description | Relevance | Source |

|---|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Influences absorption and distribution. | mdpi.com |

| Log P (octanol/water) | The partition coefficient between octanol (B41247) and water. | Predicts membrane permeability and solubility. | mdpi.com |

| H Bond Donors | Number of hydrogen atoms attached to electronegative atoms (N, O). | Affects solubility and membrane transport. | mdpi.com |

| H Bond Acceptors | Number of electronegative atoms (N, O). | Affects solubility and binding to targets. | mdpi.com |

| Polar Surface Area | Surface sum over all polar atoms, primarily oxygen and nitrogen. | Influences cell membrane penetration. | mdpi.com |

| Van der Waals Surface Area | The total surface area of the molecule. | Relates to molecular size and interactions. | mdpi.com |

Enzymological Studies and Biochemical Pathways

Role as a Purine (B94841) Substrate Analogue in Enzyme Kinetics

6-Chloropurine (B14466) riboside is widely utilized as a purine substrate analogue to investigate the kinetics and substrate specificity of various enzymes. fishersci.casigmaaldrich.comlookchem.comcymitquimica.comthermofisher.com Its ability to mimic natural substrates enables detailed studies of enzyme-substrate interactions.

One of the primary enzymes studied using this analogue is adenosine (B11128) deaminase (ADA) , which plays a crucial role in purine metabolism. lookchem.comcymitquimica.commsk.or.kr 6-Chloropurine riboside serves as a substrate for ADA, allowing researchers to probe the enzyme's active site and determine kinetic parameters. thermofisher.commsk.or.kr Studies have also explored its interaction with other key enzymes in purine pathways.

After phosphorylation to its monophosphate (NMP), diphosphate (B83284) (NDP), or triphosphate (NTP) forms, this compound is used to study enzymes such as:

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) : This enzyme is a critical target in cancer and immunosuppressive therapies. fishersci.casigmaaldrich.comlookchem.compnas.org this compound 5'-monophosphate (6-Cl-IMP) acts as a substrate analogue, leading to the dehalogenation of the purine ring and the formation of a covalent adduct with a cysteine residue (Cys-331) in the enzyme's active site. pnas.org

Bacteriophage T4 RNA ligase fishersci.casigmaaldrich.comlookchem.com

Pancreatic ribonuclease A fishersci.casigmaaldrich.comlookchem.com

The interaction of this compound with these enzymes provides valuable data on their substrate requirements and catalytic mechanisms.

Investigations into Purine Metabolism

The use of this compound and its derivatives has significantly contributed to our understanding of purine metabolism. chemimpex.com By tracing the metabolic fate of this analogue within cellular systems, researchers can elucidate the various enzymatic steps and regulatory points in the purine salvage and degradation pathways.

Studies have demonstrated that this compound can be metabolized by enzymes such as E. colipurine nucleoside phosphorylase (PNP) . A series of C-6 substituted purine ribosides, synthesized from this compound, were evaluated as substrates for E. coli PNP, revealing that the enzyme can tolerate a range of substituents at the 6-position. nih.govnih.gov This highlights the utility of this compound as a scaffold for developing novel substrates to probe PNP activity.

Furthermore, the phosphorylated form, this compound-5'-triphosphate, has been shown to be a potent inhibitor of the RNA triphosphatase activity of the mRNA-capping enzyme Cet1 in S. cerevisiae. caymanchem.comtargetmol.com This finding provides a tool for studying the regulation of mRNA processing.

Studies on Enzyme Mechanisms and Regulation

This compound is instrumental in elucidating the mechanisms of action and regulation of various enzymes. lookchem.com Its interaction with enzymes can lead to the formation of stable intermediates or covalent adducts, which can be isolated and characterized to provide a "snapshot" of the catalytic process.

A notable example is the study of bovine pancreatic ribonuclease A . Chemical modification of this enzyme with this compound revealed that the reaction occurs at the amino groups of specific lysine (B10760008) residues (Lys-1, -37, -41, and -91). nih.gov Kinetic analysis of the modified enzyme showed a noncompetitive inhibition-like behavior, suggesting the existence of multiple regions on the enzyme with affinity for purine nucleosides. nih.gov

In the case of human type II IMPDH , the use of this compound 5'-monophosphate (6-Cl-IMP) has provided significant structural insights. The crystal structure of IMPDH in a complex with 6-Cl-IMP and an NAD analogue revealed that the purine base of 6-Cl-IMP is dehalogenated and forms a covalent bond with Cys-331 in the active site. pnas.org This observation has been crucial for understanding the enzyme's catalytic mechanism and for the design of potent inhibitors.

The triphosphate form of this compound has also been used to study the allosteric regulation of E. coliaspartate carbamoyltransferase , where it acts as an activator. caymanchem.comtargetmol.com

Applications in Developing New Therapeutic Agents and Understanding Structure-Activity Relationships of Nucleosides

This compound serves as a versatile precursor for the synthesis of a wide array of nucleoside derivatives with potential therapeutic applications. lookchem.com Its chemical reactivity at the 6-position allows for the introduction of various functional groups, leading to the generation of libraries of compounds for screening against different biological targets.

This approach has been particularly fruitful in the development of antiproliferative agents . For instance, a series of N⁶-substituted adenosine derivatives were synthesized from this compound and evaluated for their activity against human gastric cancer cells. nih.govcaymanchem.com These studies help to establish structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates. nih.gov

The synthesis of C-6 alkyl, cycloalkyl, and aryl-9-(β-d-ribofuranosyl)purines from this compound has also led to the identification of compounds with significant cytotoxic activity. nih.govnih.gov Furthermore, this compound has been used as a starting material for the synthesis of nucleoside analogs with potential antiviral activity, including against SARS-CoV. researchgate.net

The development of these novel compounds from a this compound scaffold underscores its importance in medicinal chemistry and drug discovery. researchgate.net

Advanced Research Techniques and Methodologies

Spectroscopic and Spectrometric Characterization Techniqueschemicalbook.comiucr.org

Spectroscopic methods are indispensable for confirming the identity and structural features of 6-Chloropurine (B14466) riboside. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools used to ascertain the presence of key functional groups and to map the precise arrangement of atoms within the molecule.

Infrared (IR) Spectroscopychemicalbook.comiucr.org

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in 6-Chloropurine riboside and its derivatives. The IR spectrum provides information on the molecular vibrations, with specific absorption bands corresponding to particular chemical bonds. For derivatives of this compound, characteristic signals include bands around 3500 cm⁻¹ which are typical of hydroxyl (-OH) groups in the ribose moiety. mdpi.com Other significant bands are observed between 1640 and 1560 cm⁻¹ for primary amines and around 1500 cm⁻¹ for secondary amines in N6-substituted derivatives. mdpi.com The conformity of the observed infrared spectrum with reference data is a standard quality control measure to verify the compound's identity. thermofisher.comthermofisher.com For instance, the IR spectrum of N6-(3-chlorophenyl)adenosine, a derivative synthesized from this compound, shows characteristic absorption bands (λ/cm⁻¹) at 3352, 3106, 2926, 1630, 1575, 1424, 1219, and 652. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopychemicalbook.comiucr.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to determine the connectivity and chemical environment of atoms.

In ¹H NMR spectroscopy, the chemical shifts of protons provide insight into their molecular environment. For this compound, distinct signals can be assigned to the protons on the purine (B94841) ring and the ribose sugar. chemicalbook.com For example, n.m.r. spectra obtained with a 270 MHz Fourier transform spectrometer have been used to assign the proton resonances of derivatives and deduce the position of labeling groups. nih.gov

Table 1: ¹H NMR Chemical Shifts for this compound

| Assign. | Shift (ppm) |

|---|---|

| A | 8.971 |

| B | 8.834 |

| C | 6.064 |

| D | 4.607 |

| E | 4.215 |

| F | 4.009 |

| G | 3.722 |

| J | 3.609 |

Source: ChemicalBook chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For derivatives of this compound, such as N6-(3-chlorophenyl)adenosine, the chemical shifts (δ) for the carbon atoms have been identified, including signals at 152.5, 151.9, 149.6, 146.5, and 141.9 ppm, among others. nih.gov

Chromatographic Purification and Analysischemicalbook.comiucr.orgsemanticscholar.org

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound and its synthesized analogues. Column chromatography and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Column Chromatographychemicalbook.comiucr.org

Column chromatography is a fundamental purification technique used extensively in the synthesis of this compound derivatives. mdpi.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. acs.org The choice of eluent, a solvent or mixture of solvents, is critical for effective separation. For example, mixtures of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) in varying ratios (e.g., 5:1, 10:1, 20:1) are frequently used to elute and purify products from reaction mixtures. acs.org In the synthesis of N6-substituted adenosine (B11128) derivatives, column chromatography on a 200–300 mesh silica gel column is a standard purification step. nsf.govprepchem.com

High-Performance Liquid Chromatography (HPLC)semanticscholar.orgbocsci.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both the analysis and purification of this compound. It is the standard method for determining the purity of the compound and its derivatives. jenabioscience.comthermofisher.com For instance, reverse-phase HPLC has been used to map peptides after enzymatic digestion to identify residues that react with this compound. nih.gov Commercial suppliers often specify the purity of this compound as determined by HPLC analysis.

Table 2: Purity of this compound and Derivatives by HPLC

| Product | Purity | Source |

|---|---|---|

| 6-Chloropurine-riboside-5'-triphosphate | ≥ 95% | Jena Bioscience jenabioscience.com |

| 6-Chloropurine-riboside-5'-triphosphate | ≥ 95% | BOC Sciences |

| This compound | > 97.5% | Thermo Fisher Scientific thermofisher.com |

| 2',3',5'-Tri-O-acetyl-2-amino-6-chloropurine riboside | min. 97.0 area% | Avantor avantorsciences.com |

Crystallographic Analysis for Structural Elucidationnih.govsigmaaldrich.com

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique has been applied to this compound and its complexes to provide precise information about bond lengths, bond angles, and conformation.

The crystal structure of this compound has been determined, revealing details of its stacking patterns. iucr.org Furthermore, crystallographic analysis has been instrumental in understanding its interaction with biological targets. For example, the 2.9-Å resolution crystal structure of human type II inosine (B1671953) monophosphate dehydrogenase (IMPDH) in a complex with this compound 5'-monophosphate (6-Cl-IMP) showed that the purine base is dehalogenated, forming a covalent bond between its C6 position and the Cys-331 residue of the enzyme. cam.ac.ukpnas.org This structural insight is critical for understanding its mechanism of action and for guiding the design of new inhibitors. pnas.org Superposition of the catalytic domain of enzymes with 6-Cl-IMP allows for the precise location of the substrate-binding site. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-Chloropurine ribonucleoside |

| 6-Chloropurine-riboside-5'-triphosphate |

| 6-Cl-purine ribotide |

| 6-chloropurine 9-beta-D-ribofuranosyl 5'-monophosphate |

| This compound 5'-monophosphate |

| Adenosine |

| 5-amino-1,3,4-thiadiazole-2-thiol |

| 2-Amino-6-chloropurine (B14584) riboside |

| N6-(3-chlorophenyl)adenosine |

| N6-benzyladenosine |

| Inosine-5´-monophosphate |

| Selenazole-4-carboxamide adenine (B156593) dinucleotide |

| 2-Methylthio-6-chloropurine riboside |

| 2',3',5'-Tri-O-acetyl-2-amino-6-chloropurine riboside |

| N6-(1-(thien-2-ylcyclobutyl)methyl)adenosine |

| 2'-O-methyl guanosine |

| 2'-O-methyl adenosine |

| 3',5'-di-O-Acetyl-2'-O-Methyl-6-Chloro-2-aminopurine riboside |

X-ray Diffraction and Crystal Structure Determination

X-ray diffraction has been a pivotal technique in elucidating the three-dimensional structure of this compound and its derivatives, providing critical insights into their interactions with biological targets. The crystal structure of this compound was first reported in 1975, revealing key details about its molecular conformation and intermolecular interactions, such as stacking patterns. iucr.org

More advanced crystallographic studies have focused on the compound's interaction with enzymes, particularly inosine monophosphate dehydrogenase (IMPDH), a key target in drug design. The phosphorylated form of this compound, this compound 5'-monophosphate (6-Cl-IMP or 6-Cl-purine ribotide), has been co-crystallized with human IMPDH type II. cam.ac.ukproteopedia.orgpnas.org These studies have provided a detailed atomic-level view of how the inhibitor binds to the enzyme's active site.

A significant finding from the X-ray crystal structure of the human IMPDH type II in complex with 6-Cl-IMP was the formation of a covalent bond. cam.ac.ukpnas.org The 6-chloro-substituted purine base is dehalogenated, and a covalent adduct is formed between the C6 carbon of the purine ring and the thiol group of a specific cysteine residue (Cys-331) in the enzyme's active site. cam.ac.ukproteopedia.orgpnas.org This observation confirmed that 6-Cl-IMP acts as a covalent inhibitor. The structure, resolved at 2.9 Å, also showed the inhibitor in a ternary complex with the NAD analogue selenazole-4-carboxamide adenine dinucleotide (SAE). proteopedia.orgpnas.org The selenazole base of the NAD analogue stacks against the purine ring of the inhibitor, consistent with the known stereochemistry of the enzymatic reaction. proteopedia.orgpnas.org

Similar findings were reported for the IMPDH from the archaeon Methanocaldococcus jannaschii (Mth IMPDH). The crystal structure of Mth IMPDH in complex with 6-Cl-purine ribotide was solved at a higher resolution of 1.6 Å. cam.ac.uk This structure also showed the covalent attachment of the dehalogenated inhibitor to the catalytic cysteine residue (Cys341 in Mth IMPDH), confirming the mechanism of irreversible inactivation. cam.ac.uk

These crystallographic studies are instrumental for structure-based drug design, offering a precise blueprint for developing more potent and selective inhibitors targeting IMPDH and other enzymes.

| Complex / Compound | Technique | Resolution (Å) | Key Findings | PDB ID |

| This compound | X-ray Crystallography | Not Specified | Determined molecular conformation and stacking patterns. | Not Specified |

| Human IMPDH Type II with 6-Cl-IMP and SAE | X-ray Diffraction | 2.9 | Covalent adduct formation between inhibitor (at C6) and Cys-331; ternary complex structure. proteopedia.orgpnas.org | 1B3O proteopedia.org |

| Mth IMPDH ΔCBS with 6-Cl-purine ribotide | X-ray Diffraction | 1.6 | Covalent bond confirmed between the dehalogenated purine and Cys341 in the IMP binding pocket. cam.ac.uk | 6MJY cam.ac.uk |

Cell-Based Assay Systems

This compound and its derivatives have been evaluated in a variety of cell-based assay systems to determine their biological activity, particularly their potential as antiproliferative and antimicrobial agents. These assays are crucial for understanding the mechanism of action, cytotoxicity, and therapeutic potential of the compound.

The compound has served as a key precursor in the synthesis of novel nucleoside analogues that have demonstrated significant antiproliferative effects. For instance, adenosine derivatives synthesized from this compound showed antiproliferative activity in human gastric cancer cells that express the adenosine A3 receptor. caymanchem.com Similarly, N6-benzyladenosine derivatives, also synthesized from this compound, were found to have antiproliferative activity against a range of cancer cell lines. caymanchem.com

In the context of infectious diseases, derivatives of this compound have been tested for their ability to inhibit the replication of parasites. N6-benzyladenosine analogues were evaluated for their inhibitory activity against Toxoplasma gondii replication in CRL-1634/Hs27 human skin fibroblasts. caymanchem.com

Furthermore, a series of novel purine nucleosides, created by linking a 6-chloropurine scaffold to different sugar residues, were tested for cytotoxicity against several human cancer cell lines using the sulforhodamine B (SRB) assay. researchgate.net These compounds exhibited micromolar GI50 values against human melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma cell lines. researchgate.net Subsequent cell cycle analysis of the treated cancer cells revealed that these compounds induce a G2/M cell cycle arrest and promote apoptosis, which was confirmed by increased caspase-3 activity and PARP cleavage. researchgate.net

The metabolism and transport of related compounds like 9-norbornyl-6-chloropurine have been studied in CCRF-CEM (human T-cell lymphoblast-like) cells and Caco-2 (human colorectal adenocarcinoma) cell monolayers to understand their mechanisms of action and cellular uptake. researchgate.net

| Cell Line | Assay Type | Compound Type | Observed Effect |